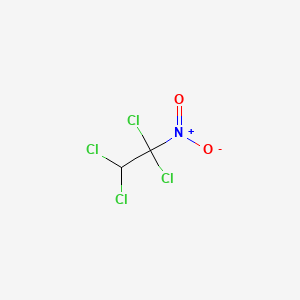
1,1,2,2-Tetrachloro-1-nitroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrachloro-1-nitroethane is an organic compound with the molecular formula C2H2Cl4NO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its use in various industrial applications and scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetrachloro-1-nitroethane typically involves the nitration of 1,1,2,2-tetrachloroethane. The reaction is carried out under controlled conditions using concentrated nitric acid and sulfuric acid as catalysts. The process requires careful temperature control to prevent decomposition and ensure high yield.
Industrial production methods often involve large-scale nitration reactors where 1,1,2,2-tetrachloroethane is continuously fed into the reactor along with the nitrating agents. The reaction mixture is then cooled, and the product is separated and purified through distillation and other separation techniques.
Analyse Chemischer Reaktionen
1,1,2,2-Tetrachloro-1-nitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated nitro compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrachloro-1-nitroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated and nitro compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of various industrial chemicals and as a solvent in certain applications.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrachloro-1-nitroethane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrachloro-1-nitroethane can be compared with other similar compounds such as:
1,1,2,2-Tetrachloroethane: This compound is structurally similar but lacks the nitro group. It is used as an industrial solvent and has different chemical properties and applications.
1,1,1,2-Tetrachloroethane: Another related compound with a different chlorine substitution pattern, leading to variations in reactivity and use.
Trichloroethylene: A chlorinated solvent with widespread industrial use, but with different chemical and physical properties compared to this compound.
Eigenschaften
CAS-Nummer |
39185-89-2 |
|---|---|
Molekularformel |
C2HCl4NO2 |
Molekulargewicht |
212.8 g/mol |
IUPAC-Name |
1,1,2,2-tetrachloro-1-nitroethane |
InChI |
InChI=1S/C2HCl4NO2/c3-1(4)2(5,6)7(8)9/h1H |
InChI-Schlüssel |
XZNCNRSGJGQULQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


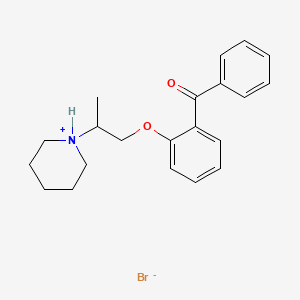
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)


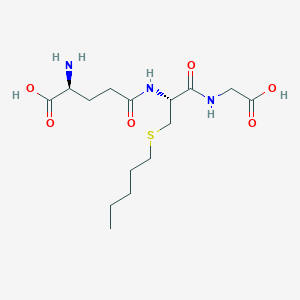
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)


![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
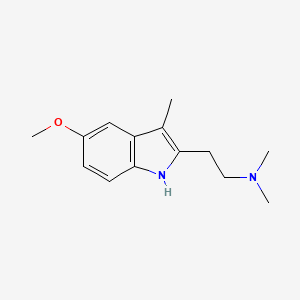
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
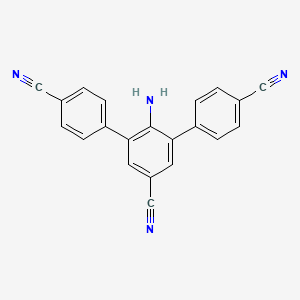
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
